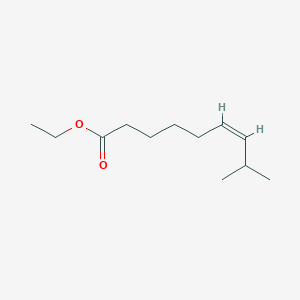
(6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester
Description
(6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester is an organic compound classified as an ester. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a double bond in the Z configuration, which means the higher priority substituents on each end of the double bond are on the same side.
Propriétés
Numéro CAS |
1025371-44-1 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
ethyl (Z)-8-methylnon-6-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h7,9,11H,4-6,8,10H2,1-3H3/b9-7- |
Clé InChI |
IXHFFNCBURGATB-CLFYSBASSA-N |
SMILES |
CCOC(=O)CCCCC=CC(C)C |
SMILES isomérique |
CCOC(=O)CCCC/C=C\C(C)C |
SMILES canonique |
CCOC(=O)CCCCC=CC(C)C |
Synonymes |
(Z)-8-Methyl-6-Nonenoic Acid Ethyl Ester; (Z)-8-Methyl-6-nonenoic Acid Ethyl Ester; 8-Methyl-cis-6-nonenoic Acid Ethyl Ester; cis-8-Methyl-6-nonenoic Acid Ethyl Ester |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester can be synthesized through the esterification of 8-methylnon-6-enoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of ethyl (Z)-8-methylnon-6-enoate may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products:
Hydrolysis: 8-methylnon-6-enoic acid and ethanol.
Reduction: 8-methylnon-6-en-1-ol.
Oxidation: 8-methylnon-6-enoic acid.
Applications De Recherche Scientifique
(6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester has several applications in scientific research:
Mécanisme D'action
The mechanism by which ethyl (Z)-8-methylnon-6-enoate exerts its effects primarily involves its hydrolysis to 8-methylnon-6-enoic acid and ethanol. Esterases catalyze this reaction, breaking the ester bond and releasing the acid and alcohol. The molecular targets and pathways involved include the active sites of esterase enzymes, which facilitate the hydrolysis reaction .
Comparaison Avec Des Composés Similaires
Ethyl (E)-8-methylnon-6-enoate: The E isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.
Methyl (Z)-8-methylnon-6-enoate: A similar ester where the ethyl group is replaced by a methyl group.
Ethyl (Z)-9-methylnon-6-enoate: A similar compound with a methyl group at the 9th position instead of the 8th.
Uniqueness: (6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological molecules. The Z configuration can result in different physical and chemical properties compared to its E isomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


